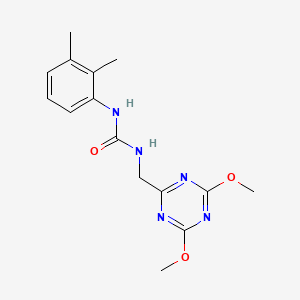![molecular formula C19H22N4OS B2605537 (2-Morpholin-4-yl-ethyl)-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-yl)-amine CAS No. 315683-83-1](/img/structure/B2605537.png)
(2-Morpholin-4-yl-ethyl)-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-yl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Morpholin-4-yl-ethyl)-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-yl)-amine” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of morpholine derivatives often involves the reaction of 1,2-amino alcohols and their derivatives . A sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides has been reported .
Molecular Structure Analysis
The molecular structure of morpholine derivatives can be determined using various analytical techniques. The empirical formula for a related compound, 4-(2-Morpholin-4-yl-ethyl)-phenylamine, is C12H18N2O .
Chemical Reactions Analysis
Morpholine derivatives can undergo various chemical reactions. For instance, they can be used in the preparation of pyrrolidine-fused fullerene multicarboxylates by photoreaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives can vary widely. For example, 4-(2-Morpholin-4-yl-ethyl)-phenylamine is a solid at room temperature .
Aplicaciones Científicas De Investigación
Synthesis and Structural Modification
The synthesis of derivatives similar to "(2-Morpholin-4-yl-ethyl)-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-yl)-amine" involves several key steps, including condensation reactions, chlorination, and nucleophilic substitution. A study by Lei et al. (2017) developed a rapid and green synthetic method for a related compound, highlighting the significance of these derivatives as important intermediates that inhibit tumor necrosis factor alpha and nitric oxide (Lei, H., Wang, L., Xiong, Y., & Lan, Z., 2017). Additionally, the synthesis of pyrido[3,4-d]pyrimidines by Kuznetsov et al. (2007) through the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with morpholine-4-carboxamidine underscores the versatility of morpholine derivatives in creating biologically active compounds (Kuznetsov, A., Nam, N. L., & Chapyshev, S., 2007).
Biological Activity and Potential Applications
The exploration of morpholine derivatives extends into their potential biological activities and applications in drug design. Hobbs et al. (2019) discovered a potent non-nitrogen containing morpholine isostere, demonstrating its application in inhibiting the PI3K-AKT-mTOR pathway, a crucial target in cancer therapy (Hobbs, H., Bravi, G., Campbell, I., et al., 2019). Similarly, Hayakawa et al. (2007) identified 4-Morpholin-4-ylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine as a novel p110alpha inhibitor, showcasing the importance of structural modification in enhancing potency against specific cellular targets (Hayakawa, M., Kaizawa, H., Moritomo, H., et al., 2007).
Safety and Hazards
Propiedades
IUPAC Name |
5-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)thieno[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4OS/c1-14-2-4-15(5-3-14)16-12-25-19-17(16)18(21-13-22-19)20-6-7-23-8-10-24-11-9-23/h2-5,12-13H,6-11H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWFEKNOTMFPDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NCCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Morpholin-4-yl-ethyl)-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-yl)-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-(3-(trifluoromethoxy)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2605454.png)
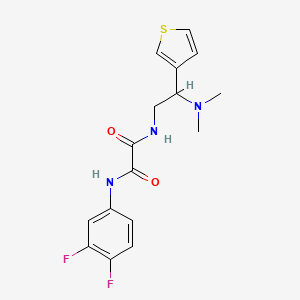
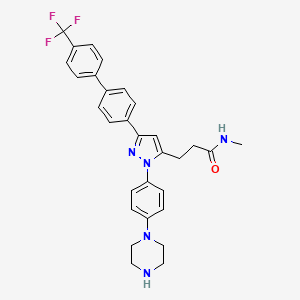
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2-ethoxyphenyl)oxamide](/img/structure/B2605460.png)
![2-{4-[(Tert-butyldimethylsilyl)oxy]oxan-4-yl}acetaldehyde](/img/structure/B2605461.png)
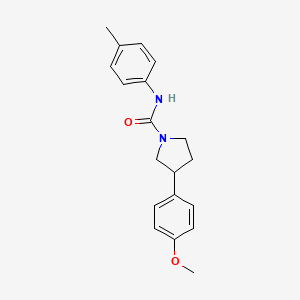
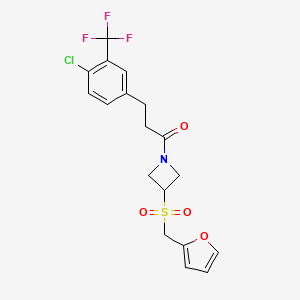
![[5-(Trifluoromethyl)oxolan-2-yl]methanesulfonyl chloride](/img/structure/B2605470.png)
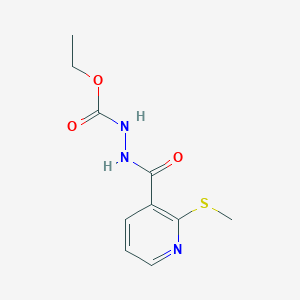
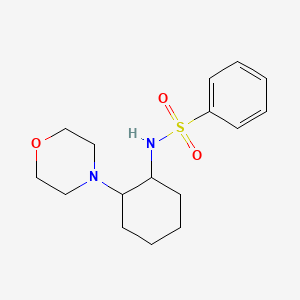
triazin-4-one](/img/structure/B2605473.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2605475.png)
